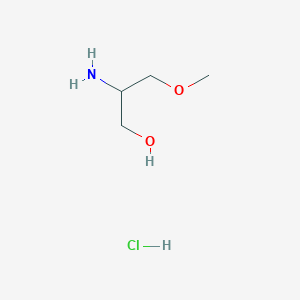
2-Amino-3-methoxypropan-1-ol hydrochloride
Descripción general
Descripción
“2-Amino-3-methoxypropan-1-ol hydrochloride” is an organic compound with the CAS Number: 333743-96-7 . It has a molecular weight of 141.6 and its IUPAC name is 2-amino-3-methoxypropan-1-ol hydrochloride . It appears as a colorless to white to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis pathway for “2-Amino-3-methoxypropan-1-ol hydrochloride” involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The details of the synthesis method are not available in the search results.
Molecular Structure Analysis
The InChI code for “2-Amino-3-methoxypropan-1-ol hydrochloride” is 1S/C4H11NO2.ClH/c1-7-3-4 (5)2-6;/h4,6H,2-3,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Amino-3-methoxypropan-1-ol hydrochloride” is a powder that is stored at room temperature . It has a molecular formula of C4H12ClNO2 .
Aplicaciones Científicas De Investigación
Synthesis and Antimalarial Activity
2-Amino-3-methoxypropan-1-ol hydrochloride and its derivatives have been synthesized and evaluated for their potential antimalarial activity. Researchers have explored the creation of various compounds, including 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, to test against strains of Plasmodium falciparum. Some compounds displayed moderate antiplasmodial activity, indicating the potential of these chemicals in antimalarial research (D’hooghe et al., 2011).
Uterine Relaxant Activity
Another significant application lies in the field of uterine relaxant activity. Compounds synthesized from racemic 1-(4-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride were tested in vitro on isolated rat uterus and in vivo in pregnant rats. These compounds showed potent uterine relaxant activity, indicating their potential use in delaying labor (Viswanathan & Chaudhari, 2006).
Catalytic Amination
In the field of chemical synthesis, 2-amino-3-methoxypropan-1-ol hydrochloride has been utilized in catalytic amination studies. Research on the amination of 1-methoxy-2-propanol over silica supported nickel catalysts has shown the ability to produce significant yields of desired products. This research is crucial for understanding the catalytic processes involving similar compounds (Bassili & Baiker, 1990).
Polarographic Behavior Study
The compound has been studied for its complexation behavior with copper, providing insights into its potential application in water treatment and other industrial processes. This research helps in understanding the interaction of such chemicals with metal ions (Kumbhar et al., 1990).
Pharmacokinetics Study
In pharmacology, there has been research into the pharmacokinetics of aminopropan-2-ol derivatives, providing insights into their absorption and bioavailability in biological systems. This is crucial for drug development and understanding the systemic effects of such compounds (Walczak, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-methoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVWKZBILGKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333743-96-7 | |
| Record name | 2-amino-3-methoxypropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)


![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)


![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)


![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)
